molecular formula C9H12N2O2 B2895306 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione CAS No. 2380177-03-5

1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione

Cat. No. B2895306
CAS RN: 2380177-03-5
M. Wt: 180.207
InChI Key: VGKOGFKNJGXJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMP is a pyrazine derivative that has been studied for its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

Mechanism of Action

1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been shown to reduce the levels of reactive oxygen species, which can cause cellular damage. In addition, 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, and further research in this area could lead to the development of new cancer treatments. In addition, further studies are needed to fully understand the mechanism of action of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione and its potential side effects.

Synthesis Methods

1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione can be synthesized through a multi-step process using readily available starting materials. The first step involves the reaction of cyclopropylmethylamine with methyl acrylate to form 1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione. The reaction is catalyzed by a palladium catalyst and requires a high pressure of carbon monoxide. The product is then purified using column chromatography.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10-4-5-11(6-7-2-3-7)9(13)8(10)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOGFKNJGXJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C(=O)C1=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.